![molecular formula C4H10BrNOS B1383858 1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide CAS No. 2099148-28-2](/img/structure/B1383858.png)
1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
1,2-Bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its hydrochloride salt are structurally related to 1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide. Research on these compounds, particularly their crystal structures, has been conducted. Monoclinic crystals of these compounds have been obtained through new purification methods, and their molecular interactions have been studied in detail (Lennartson & McKenzie, 2011).
Chemical Reactions and Synthesis
The reactivity of 1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide-related compounds has been explored. For example, the reaction of 3-[(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl)sulfanyl]-5,5-dimethylcyclohex-2-ene-1-thione with 2-aminoethanol has been studied, leading to the formation of various chemical compounds (Timokhina & Kanitskaya, 2009).
Synthesis Optimization and Selectivity
The synthesis of related compounds, like di(2-aryl-1H-3-indolyl) sulfides and 1-aryl-2-[(2-aryl-1H-3-indolyl)sulfanyl]-1-ethanones, has been optimized. This research highlights the solvent-based selectivity in the synthesis of these compounds (Chitra et al., 2012).
Novel Ring Synthesis
The synthesis of novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings has been achieved using compounds related to 1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide. This includes the synthesis of derivatives like 1-(2-nitrophenyl)(1 H -pyrrol-2-ylsulfonyl)methane (Kimbaris et al., 2004).
Synthesis of Labelled Compounds
The synthesis of 2-bromo-[1-14C]ethanamine hydrobromide, a compound related to 1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide, has been achieved. This compound was synthesized from [2-14C]ethan-1-01-2-amine hydrochloride, indicating its utility in labelling and tracing studies (Bach & Bridges, 1982).
Hydrolysis Studies
Research into the pH and temperature-dependent hydrolyses of [N,N-bis(2-aminoethyl)-1,2-ethanediamine]bis(solvent)cobalt(III) and related complexes, closely associated with the structure of 1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide, has been conducted. This study provides insights into the chemical behavior of such compounds under different environmental conditions (Curtis et al., 1988).
Reactivity and Synthesis of Novel Compounds
The regioselective reaction of 2-bromomethyl-1,3-thiaselenole with thiourea has been studied, leading to the synthesis of novel compounds such as 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. This research explores the reactivity of sulfur-containing compounds, similar to 1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide (Amosova et al., 2017).
Biological Evaluations
Studies on 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a derivative similar to 1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide, have been conducted. These studies include the synthesis and preliminary in vitro biological evaluations, indicating the potential biomedical applications of these compounds (Ruzza et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P501 .
Propiedades
IUPAC Name |
S-(2-aminoethyl) ethanethioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.BrH/c1-4(6)7-3-2-5;/h2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBOUEOBBISTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



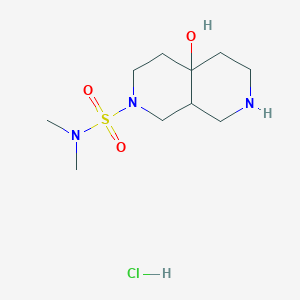

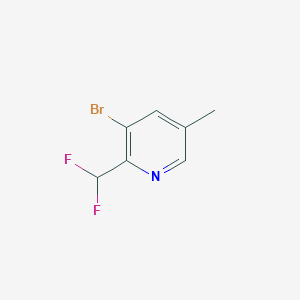
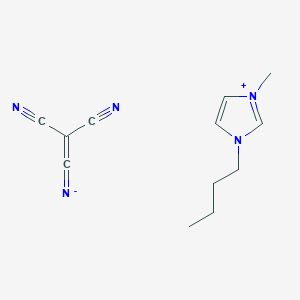
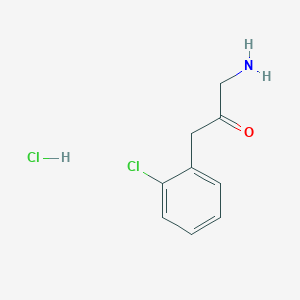
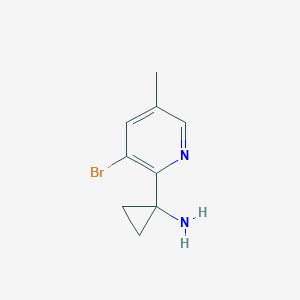

![(4aR,7aS)-1-(pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383791.png)
![3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine](/img/structure/B1383792.png)
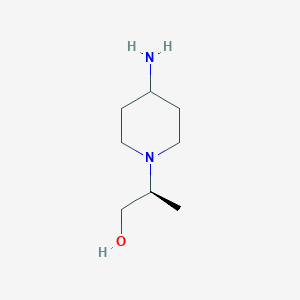
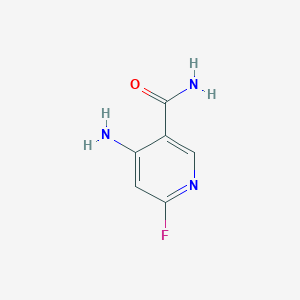
![1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride](/img/structure/B1383796.png)
![tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1383797.png)
![4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383798.png)